Acetamide, 2,2,2-trichloro-N-(2-chlorophenyl)-
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Overview
Description
Acetamide, 2,2,2-trichloro-N-(2-chlorophenyl)- is a chemical compound with the molecular formula C8H5Cl4NO and a molecular weight of 272.94 . It is also known by other names such as α,α,α-Trichloroacetamide and Trichloroacetamide . This compound is characterized by the presence of three chlorine atoms attached to the acetamide group and an additional chlorine atom attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2,2,2-trichloro-N-(2-chlorophenyl)- typically involves the reaction of trichloroacetyl chloride with 2-chloroaniline in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the elimination of hydrogen chloride.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2,2,2-trichloro-N-(2-chlorophenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can undergo oxidation to form products with higher oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and potassium hydroxide, typically under basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can lead to the formation of hydroxy derivatives, while reduction reactions can yield less chlorinated amides.
Scientific Research Applications
Acetamide, 2,2,2-trichloro-N-(2-chlorophenyl)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide, 2,2,2-trichloro-N-(2-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Acetamide, 2,2,2-trichloro-: This compound is similar in structure but lacks the chlorophenyl group.
Acetamide, N-(3-chlorophenyl)-2,2,2-trichloro-: This compound has a similar structure but with the chlorine atom on the phenyl ring at a different position.
Acetamide, 2,2,2-trichloro-N-[2-(2-chlorophenyl)ethyl]-: This compound has an additional ethyl group attached to the phenyl ring.
Uniqueness
Acetamide, 2,2,2-trichloro-N-(2-chlorophenyl)- is unique due to the specific arrangement of chlorine atoms and the presence of the chlorophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
20668-12-6 |
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Molecular Formula |
C8H5Cl4NO |
Molecular Weight |
272.9 g/mol |
IUPAC Name |
2,2,2-trichloro-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C8H5Cl4NO/c9-5-3-1-2-4-6(5)13-7(14)8(10,11)12/h1-4H,(H,13,14) |
InChI Key |
HENRQLVYLRVVLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
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